Cas no 41340-78-7 (N,N-Dimethylpiperazine-1-carboxamide)

N,N-Dimethylpiperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-Piperazinecarboxamide,N,N-dimethyl-
- N,N-dimethylpiperazine-1-carboxamide
- Piperazine-1-carboxylic acid dimethylamide
- 1-dimethylcarbamylpiperazine
- N,N-dimethyl-1-piperazinecarboxamide
- N,N-dimethylpiperazinylcarboxamide
- N-dimethylcarbamylpiperazine
- SY075559
- SCHEMBL6112
- EN300-36878
- 1-Piperazinecarboxamide, N,N-dimethyl-
- FT-0693677
- piperazine carboxylic acid dimethylamide
- NN-DIMETHYLPIPERAZINE-1-CARBOXAMIDE
- MFCD01050443
- N,N-dimethyl 1-piperazine carboxamide
- AKOS002245260
- PS-3234
- 41340-78-7
- Piperazine-1-carboxylic acid, dimethylamide
- CHEMBL1616670
- A825523
- HMS1551O20
- Z270760338
- piperazine-1-carboxylic acid dimethyl amide
- DTXSID50351897
- 4-(dimethylaminocarbonyl)piperazine
- BCP18682
- CS-0151344
- TimTec1_006312
- AKOS000147494
- AMY36352
- PIPERAZINE-1-CARBOXYLICACIDDIMETHYLAMIDE
- piperazine-1-carboxylic acid dimethylamide, AldrichCPR
- A10278
- STK524302
- A1AKB
- N,N-Dimethylpiperazine-1-carboxamide
-
- MDL: MFCD01050443
- インチ: InChI=1S/C7H15N3O/c1-9(2)7(11)10-5-3-8-4-6-10/h8H,3-6H2,1-2H3
- InChIKey: XMFYMWXCIWIHAC-UHFFFAOYSA-N
- ほほえんだ: O=C(N1CCNCC1)N(C)C
計算された属性
- せいみつぶんしりょう: 157.12200
- どういたいしつりょう: 157.122
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 35.6A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.1±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 79-80°C/0.2mm
- フラッシュポイント: 118.9±25.4 °C
- 屈折率: 1.489
- PSA: 35.58000
- LogP: -0.16010
- じょうきあつ: 0.0±0.6 mmHg at 25°C
N,N-Dimethylpiperazine-1-carboxamide セキュリティ情報
- シグナルワード:Warning
- 危害声明: Irritant
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36-22
- セキュリティの説明: 26-24/25-23
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N,N-Dimethylpiperazine-1-carboxamide 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
N,N-Dimethylpiperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D556433-5g |
N,N-dimethylpiperazine-1-carboxamide |
41340-78-7 | 98% | 5g |
$1300 | 2024-08-03 | |
Enamine | EN300-36878-2.5g |
N,N-dimethylpiperazine-1-carboxamide |
41340-78-7 | 95.0% | 2.5g |
$76.0 | 2025-03-18 | |
Ambeed | A144876-1g |
N,N-Dimethylpiperazine-1-carboxamide |
41340-78-7 | 97% | 1g |
$40.0 | 2025-02-24 | |
TRC | D460405-250mg |
N,N-Dimethylpiperazine-1-carboxamide |
41340-78-7 | 250mg |
$ 80.00 | 2022-06-05 | ||
TRC | D460405-50mg |
N,N-Dimethylpiperazine-1-carboxamide |
41340-78-7 | 50mg |
$ 65.00 | 2022-06-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CDS004099-100MG |
piperazine-1-carboxylic acid dimethylamide |
41340-78-7 | 100mg |
¥952.83 | 2023-11-13 | ||
Enamine | EN300-36878-1.0g |
N,N-dimethylpiperazine-1-carboxamide |
41340-78-7 | 95.0% | 1.0g |
$35.0 | 2025-03-18 | |
abcr | AB233777-2 g |
Piperazine-1-carboxylic acid dimethylamide; . |
41340-78-7 | 2g |
€131.60 | 2023-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-286682A-5 g |
Piperazine-1-carboxylic acid dimethylamide, |
41340-78-7 | 5g |
¥3,008.00 | 2023-07-10 | ||
Fluorochem | 021299-10g |
Piperazine-1-carboxylic acid dimethylamide |
41340-78-7 | 98% | 10g |
£211.00 | 2022-03-01 |
N,N-Dimethylpiperazine-1-carboxamide 関連文献
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1. Book reviews
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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10. Bacteriological
N,N-Dimethylpiperazine-1-carboxamideに関する追加情報
Introduction to N,N-Dimethylpiperazine-1-carboxamide (CAS No. 41340-78-7)
N,N-Dimethylpiperazine-1-carboxamide, commonly referred to by its CAS number 41340-78-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the piperazine derivatives, a class of heterocyclic amines that have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structural integrity of this molecule, featuring a piperazine ring substituted with dimethyl groups at the nitrogen atoms and a carboxamide functional group at the 1-position, makes it a versatile intermediate in synthetic chemistry.
The chemical structure of N,N-Dimethylpiperazine-1-carboxamide imparts unique properties that make it valuable in various chemical transformations. The presence of the amide group not only enhances its reactivity in nucleophilic substitution reactions but also allows for further functionalization through coupling reactions, such as amide bond formation. These characteristics have positioned this compound as a key building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of piperazine derivatives, including N,N-Dimethylpiperazine-1-carboxamide. Research has indicated that this compound exhibits promising biological activities that could be harnessed for therapeutic purposes. For instance, studies have suggested that it may possess properties relevant to central nervous system (CNS) modulation, making it a candidate for investigating potential treatments for neurological disorders. Additionally, its structural motif is found in several bioactive molecules, suggesting a broad spectrum of possible applications.
The synthesis of N,N-Dimethylpiperazine-1-carboxamide involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the condensation of dimethylamine with an appropriate carbonyl precursor, followed by cyclization and subsequent functional group modifications. These synthetic routes underscore the compound's role as a versatile intermediate that can be tailored to meet specific chemical requirements. The efficiency and scalability of these synthetic methodologies are crucial for industrial applications and further research endeavors.
One of the most compelling aspects of N,N-Dimethylpiperazine-1-carboxamide is its potential in medicinal chemistry. Researchers have been leveraging its structural framework to design molecules with enhanced pharmacological profiles. For example, modifications to the piperazine ring or the introduction of additional functional groups can lead to compounds with improved bioavailability, selectivity, and therapeutic efficacy. This adaptability makes it an invaluable asset in drug discovery programs aimed at addressing unmet medical needs.
The pharmacological evaluation of N,N-Dimethylpiperazine-1-carboxamide has revealed several intriguing findings. Preclinical studies have demonstrated its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmitter signaling. These interactions suggest that it may modulate neuronal activity in ways that could be beneficial for treating conditions such as depression, anxiety, and cognitive disorders. Furthermore, its potential to cross the blood-brain barrier enhances its attractiveness as a lead compound for CNS drug development.
From a chemical biology perspective, N,N-Dimethylpiperazine-1-carboxamide serves as a valuable tool for understanding molecular mechanisms underlying various diseases. Its ability to interact with specific biological pathways provides insights into disease pathogenesis and helps identify new therapeutic strategies. Additionally, its use as a scaffold for structure-activity relationship (SAR) studies allows researchers to fine-tune its pharmacological properties by making incremental structural changes. This approach has been instrumental in optimizing drug candidates for clinical trials.
The industrial significance of N,N-Dimethylpiperazine-1-carboxamide extends beyond academic research. Pharmaceutical companies are increasingly incorporating this compound into their libraries of building blocks due to its synthetic versatility and biological relevance. Its availability from reliable chemical suppliers ensures that researchers can access high-quality material for their studies without significant hurdles. This accessibility is crucial for advancing drug discovery efforts and translating laboratory findings into clinical applications.
In conclusion, N,N-Dimethylpiperazine-1-carboxamide (CAS No. 41340-78-7) is a multifaceted compound with substantial potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, coupled with its diverse biological activities, make it an attractive candidate for further research and development. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing complex medical challenges and improving patient outcomes.
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